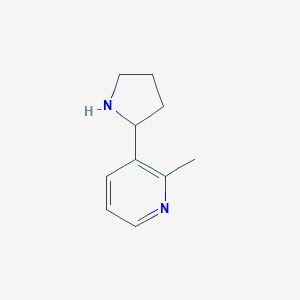
2-Methyl Nornicotine
概要
説明
2-Methyl-3-(2-pyrrolidinyl)pyridine, also known as nicotine, is a naturally occurring alkaloid found predominantly in tobacco plants. It is a bicyclic compound consisting of a pyridine ring and a pyrrolidine ring. This compound is well-known for its stimulant effects on the central nervous system and its role in tobacco addiction .
科学的研究の応用
2-Methyl-3-(2-pyrrolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and its role in addiction.
Medicine: Studied for potential therapeutic uses in neurodegenerative diseases and as a cognitive enhancer.
Industry: Utilized in the production of nicotine replacement therapies and e-cigarettes
作用機序
Target of Action
2-Methyl Nornicotine, also known as 2-methyl-3-(pyrrolidin-2-yl)pyridine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in various neuronal activities, including cognition and attention .
Mode of Action
This compound acts as an agonist at nAChRs . It stimulates these receptors, leading to dramatic neuronal stimulation and ultimately blocking synaptic transmission . The α7 subtype of nAChRs is particularly responsive to nornicotine .
Biochemical Pathways
The biosynthesis of this compound involves a specialized pathway that evolved through repeated duplication of primary pathways . This pathway is regulated by jasmonates, a defense-related plant hormone, which activates transcriptional regulators coordinating the expression of downstream metabolic and transport genes involved in nicotine production . The conversion of nicotine to nornicotine occurs through a demethylation step catalyzed by the enzyme CYP82E .
Pharmacokinetics
The metabolism of nicotine is influenced by various factors, including diet, age, sex, use of estrogen-containing hormone preparations, pregnancy, disease, other medications, and smoking itself .
Result of Action
The action of this compound at the α7 receptors leads to improved cognition and attention . It’s speculated that due to its durable presence in the brain, nornicotine may mediate some of the neuroprotective effects of nicotine .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in tobacco plants, pyridine alkaloids like nornicotine are synthesized exclusively in underground roots and are largely stored in the leaves as defenses against insects and other predators . Herbivory can result in increased accumulation of nicotine and other toxic alkaloids . Furthermore, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
生化学分析
Biochemical Properties
2-Methyl Nornicotine is formed from nicotine through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily . This compound interacts with nicotinic acetylcholine receptors, which are essential for a range of neuronal activities .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with nicotinic acetylcholine receptors . It has been suggested that this compound may influence cell function by modulating these receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nicotinic acetylcholine receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been explored. For instance, one study showed that this compound exhibited nicotine-like properties in rodent intravenous self-administration and intracranial self-stimulation models .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotine biosynthesis. It is produced through the demethylation of nicotine, a process catalyzed by the enzyme nicotine N-demethylase .
Transport and Distribution
This compound, like nicotine and other related pyridine alkaloids, is biosynthesized in the roots of tobacco plants and transported to the leaves
Subcellular Localization
Given its lipophilic nature and its interactions with membrane-bound receptors, it is likely to be found in the cytoplasm and potentially associated with cellular membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-pyrrolidinyl)pyridine typically involves the cyclization of a pyridine derivative with a pyrrolidine derivative. One common method is the condensation of 3-pyridylacetonitrile with methylamine, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of nicotine involves the extraction from tobacco leaves, followed by purification processes. The extracted nicotine is then subjected to various chemical treatments to ensure its purity and suitability for use in products such as nicotine patches and e-cigarettes .
化学反応の分析
Types of Reactions: 2-Methyl-3-(2-pyrrolidinyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite in the human body.
Reduction: Reduction reactions can convert nicotine to nornicotine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Cotinine
Reduction: Nornicotine
Substitution: Halogenated nicotine derivatives
類似化合物との比較
Nornicotine: A metabolite of nicotine with similar but less potent effects.
Anabasine: Another alkaloid found in tobacco with similar chemical structure but different pharmacological properties.
Cotinine: The primary metabolite of nicotine, used as a biomarker for nicotine exposure.
Uniqueness: 2-Methyl-3-(2-pyrrolidinyl)pyridine is unique due to its high affinity for nAChRs and its potent stimulant effects. Unlike its analogs, nicotine has a well-documented role in addiction and a significant impact on public health .
特性
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNMNLLCHYHPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989614 | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69567-18-6 | |
| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

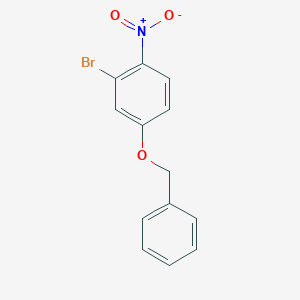
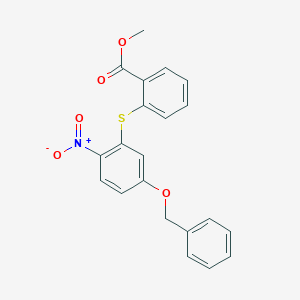

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

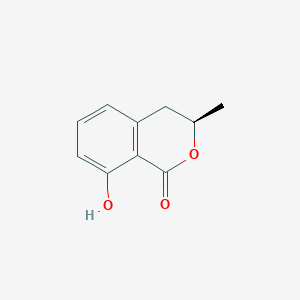
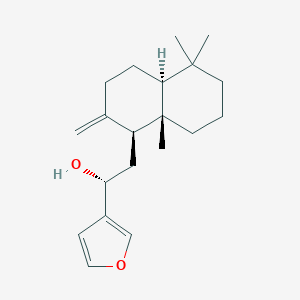


![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)



